molecular formula C24H16BrN3O2 B4999025 5-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide

5-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide

Cat. No. B4999025
M. Wt: 458.3 g/mol
InChI Key: HVZWUXWGFCOYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide is a synthetic compound that has been widely studied in scientific research. It is commonly referred to as BRD0705 and belongs to the class of compounds known as bromodomain inhibitors.

Mechanism of Action

BRD0705 binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This results in the inhibition of transcriptional activation of oncogenes, leading to the suppression of cancer cell growth and proliferation. Additionally, BRD0705 has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, BRD0705 has been shown to modulate the immune response by regulating the expression of cytokines and chemokines. These effects make BRD0705 a promising therapeutic agent for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD0705 is its high potency and selectivity for BET proteins. This makes it an ideal tool for studying the role of BET proteins in various diseases. However, the use of BRD0705 in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, the synthesis of BRD0705 is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of BRD0705. One area of research is the development of more potent and selective BET inhibitors. Additionally, the use of BRD0705 in combination with other anticancer agents is being explored as a potential strategy to enhance its therapeutic efficacy. Furthermore, the role of BET proteins in various diseases, including inflammation and viral infections, is still not fully understood, and further research is needed to elucidate their mechanisms of action.

Synthesis Methods

The synthesis of BRD0705 involves the reaction of 5-bromo-1-naphthaleneamine with 2-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting compound is then treated with trifluoroacetic acid to obtain the final product. This method has been optimized to produce high yields of pure BRD0705.

Scientific Research Applications

BRD0705 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. It acts as a potent inhibitor of bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the development and progression of cancer, making them attractive targets for drug development. BRD0705 has shown promising results in preclinical studies as a potential anticancer agent.

properties

IUPAC Name

5-bromo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O2/c1-14-13-15(24-28-22-21(30-24)9-4-12-26-22)10-11-20(14)27-23(29)18-7-2-6-17-16(18)5-3-8-19(17)25/h2-13H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZWUXWGFCOYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC5=C4C=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.